2-[Cyclohexyl(methyl)amino]ethan-1-ol chemical structure and properties
2-[Cyclohexyl(methyl)amino]ethan-1-ol chemical structure and properties
The Amphiphilic Scaffold for Medicinal Chemistry and Advanced Materials [1][2][3]
Part 1: Executive Summary
2-[Cyclohexyl(methyl)amino]ethan-1-ol (CAS: 2842-41-3) is a tertiary amino-alcohol characterized by a distinct amphiphilic architecture.[1][2][3][4] Unlike simple ethanolamines, this molecule integrates a lipophilic cyclohexyl ring and a steric methyl group on the nitrogen center, balanced by a hydrophilic hydroxyethyl tail.[4][5]
For the application scientist, this structure offers a unique "Goldilocks" zone of reactivity: the nitrogen is sufficiently nucleophilic for quaternization but sterically hindered enough to modulate reaction rates in complex syntheses.[3][4][5] It serves as a critical intermediate in the production of xanthine-based bronchodilators , local anesthetics , and functionalized surfactants .[3][5]
This guide synthesizes the physicochemical profile, synthetic pathways, and reaction utility of this compound, designed to support decision-making in drug discovery and process chemistry.[2][3][4]
Part 2: Chemical Identity & Structural Analysis[1][3][5][6][7]
The molecule consists of a central nitrogen atom bonded to three distinct moieties: a cyclohexyl ring (lipophilic bulk), a methyl group (steric tuner), and a 2-hydroxyethyl chain (reactive handle).[1][4][5]
| Attribute | Detail |
| IUPAC Name | 2-[Cyclohexyl(methyl)amino]ethan-1-ol |
| Common Synonyms | N-Cyclohexyl-N-methyl-2-aminoethanol; N-Methyl-N-cyclohexylethanolamine |
| CAS Number | 2842-41-3 |
| Molecular Formula | C₉H₁₉NO |
| Molecular Weight | 157.26 g/mol |
| SMILES | CN(CCO)C1CCCCC1 |
| InChI Key | DSDSZHUBHNTFNX-UHFFFAOYSA-N |
Structural Implications[2][5]
-
Steric Bulk: The cyclohexyl group forces the nitrogen lone pair into a specific orientation, influencing the stereoelectronics of N-alkylation reactions.[2][3][5]
-
Basicity: As a tertiary amine, it exhibits a pKa typically in the range of 9.5–10.0, making it a robust base for proton scavenging without the nucleophilic aggression of secondary amines.[5]
-
Solubility Profile: The molecule is an "amphiphile," soluble in both organic solvents (DCM, Toluene) and acidic aqueous media, facilitating phase-transfer catalysis applications.[4]
Part 3: Physicochemical Profile[1][2][3][11]
Note: Experimental values for this specific derivative are scarce in open literature; values below represent a synthesis of computed data and homologous series extrapolation.
| Property | Value / Range | Notes |
| Physical State | Liquid | Colorless to pale yellow oil at RT.[1][2][3] |
| Boiling Point | ~230–240 °C (atm) | Extrapolated.[4][5] Typically distilled at 100–110 °C @ 10 mmHg.[4][5] |
| Density | ~0.96 g/cm³ | Estimated based on N-methylethanolamine (0.935) and cyclohexyl contributions.[1][3][5] |
| LogP (Octanol/Water) | 1.4 – 1.6 | Indicates moderate lipophilicity; crosses biological membranes effectively.[4][5] |
| pKa (Conjugate Acid) | ~9.8 | Typical for N,N-dialkyl ethanolamines.[3][4][5] |
| Refractive Index | ~1.47 | Estimated.[3][5] |
| Solubility | Miscible in Ethanol, Ether, CHCl₃ | Limited solubility in neutral water; highly soluble in dilute acid.[5] |
Part 4: Synthesis & Manufacturing Protocols
For the process chemist, the synthesis of 2-[cyclohexyl(methyl)amino]ethan-1-ol generally follows N-alkylation or hydroxyethylation strategies.[1][2][3] The choice depends on the availability of starting materials (N-methylcyclohexylamine vs. N-methylethanolamine).[1][2][3][4][5]
Method A: Hydroxyethylation (Industrial Preferred)
This route is preferred for scale-up due to atom economy and the avoidance of halogenated waste.[1][3][4][5]
Reagents: N-Methylcyclohexylamine, Ethylene Oxide (EO).[3][4][5] Conditions: 50–80 °C, pressurized reactor (if using EO gas).
-
Charge: Load N-methylcyclohexylamine into a pressure reactor.
-
Addition: Introduce Ethylene Oxide (1.05 eq) slowly to control the exotherm.
-
Reaction: Stir at 60 °C for 4–6 hours. The reaction is self-catalyzed by the amine or trace water.[1][2][3][4][5]
-
Workup: Vacuum strip unreacted amine.[3][5] Distill the product under reduced pressure.
Method B: Alkylation with 2-Chloroethanol (Lab Scale)
Suitable for laboratories lacking high-pressure equipment.[1][2][3][4][5]
Protocol:
-
Setup: Equip a 3-neck flask with a reflux condenser, dropping funnel, and mechanical stirrer.
-
Base: Dissolve N-methylcyclohexylamine (1.0 eq) in ethanol. Add mild base (Na₂CO₃, 1.2 eq) to scavenge HCl.[4][5]
-
Addition: Add 2-Chloroethanol (1.1 eq) dropwise at reflux temperature (80 °C).
-
Purification: Filter salts. Evaporate solvent.[4][5] Distill the residue (approx. 110 °C @ 15 mmHg) to obtain the clear oil.
Part 5: Reactivity & Synthetic Utility[1][2][3]
The molecule's dual functionality (tertiary amine + primary alcohol) allows it to serve as a versatile scaffold.[4][5]
Graphviz Diagram: Reaction Pathways
Figure 1: Divergent synthetic pathways utilizing the alcohol and amine functionalities.
Key Reactions Explained[2][5]
-
Chlorination (SOCl₂): Converts the alcohol to a chloride, creating a reactive alkylating agent (nitrogen mustard analog).[4][5] This intermediate is often used to tether the cyclohexyl-methyl-amine motif to larger pharmacophores (e.g., xanthines).[1][2][3][4][5]
-
Esterification: The hydroxyl group reacts with acid chlorides to form amino-esters.[3][5] In drug design, this linkage is often used to improve oral bioavailability, utilizing the ester as a hydrolyzable linker.[4][5]
-
N-Oxidation: Reaction with hydrogen peroxide yields the N-oxide.[1][2][3][5] Due to the bulky cyclohexyl group, these N-oxides exhibit unique surfactant properties, often used in specialized cleaning formulations or as foam stabilizers.[1][2][3][4]
Part 6: Pharmaceutical & Industrial Applications[1][2][3]
Medicinal Chemistry: The Xanthine Connection
A primary application of this scaffold is in the synthesis of 8-substituted xanthine derivatives .[2][3][5]
-
Mechanism: The chloro-derivative (generated via SOCl₂) is reacted with the imidazole nitrogen of xanthine (or caffeine precursors).[1][3][4][5]
-
Therapeutic Target: These analogs often function as Adenosine Receptor Antagonists or bronchodilators.[3][5] The bulky cyclohexyl group improves binding affinity to hydrophobic pockets in GPCRs compared to simple diethylamino chains.[4][5]
Local Anesthetics
The structure mimics the "lipophilic tail + intermediate chain + hydrophilic amine" topology of classic anesthetics (e.g., Lidocaine, Procaine).[4][5]
-
Role: It serves as the hydrophilic head group in novel anesthetic synthesis, where the cyclohexyl ring provides enhanced membrane partitioning.[5]
Corrosion Inhibition
Like many amino alcohols, this compound functions as a vapor phase corrosion inhibitor (VCI).[4][5]
-
Mechanism: The amine lone pair coordinates with metal surfaces (Fe, Cu), while the cyclohexyl tail forms a hydrophobic barrier, repelling moisture.[4][5]
Part 7: Safety & Handling (GHS Classification)[1][3][4][5]
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage (Category 1B).[1][2][3] |
| Acute Toxicity | H302 | Harmful if swallowed.[3][5][6][7] |
| Aquatic Toxicity | H412 | Harmful to aquatic life with long-lasting effects.[1][2][3][5] |
Handling Protocols:
-
PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.[5]
-
Storage: Store under nitrogen or argon. Amines absorb CO₂ from the air to form carbamates; the alcohol group makes it hygroscopic.[3][4][5]
-
Spill Response: Neutralize with dilute acetic acid or sodium bisulfate before absorbing onto vermiculite.[3][5]
References
-
PubChem. (2025).[4][5] Compound Summary: 2-[Cyclohexyl(methyl)amino]ethanol (CID 277582).[1][4][5] National Library of Medicine.[3][4][5] [Link][1][4][5]
-
PrepChem. (n.d.).[4][5] Synthesis of 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane.[1][2][3][4] (Precursor synthesis methodology). [Link]
-
MDPI. (2025). Synthesis of Carbamate Derivatives via Amino-Alcohol Scaffolds.[1][2][3][5] Molecules.[4][5][8][9][6][10][7][11][12] [Link][1][4][5][10]
Sources
- 1. GSRS [precision.fda.gov]
- 2. N-Cyclohexyl-N-methylcyclohexanamine | CymitQuimica [cymitquimica.com]
- 3. Cyclohexanamine, N-methyl- [webbook.nist.gov]
- 4. afz.fapz.uniag.sk [afz.fapz.uniag.sk]
- 5. 2-(Cyclohexylmethylamino)ethanol | C9H19NO | CID 277582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methylxanthine | C6H6N4O2 | CID 80220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 2-Cyclohexyl-2-(methylamino)ethanol | C9H19NO | CID 278542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Cyclohexyl-2-(methylamino)ethanol | C9H19NO | CID 278542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. methyl ethanol amine, 109-83-1 [thegoodscentscompany.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cyclohexanamine, N-methyl- (CAS 100-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
